molecular formula C9H12N2 B13901337 (s)-4-(Pyrrolidin-3-yl)pyridine

(s)-4-(Pyrrolidin-3-yl)pyridine

Cat. No.: B13901337
M. Wt: 148.20 g/mol
InChI Key: HWJSDKNFWQDVIG-SECBINFHSA-N
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Description

(S)-4-(Pyrrolidin-3-yl)pyridine is a chiral pyrrolidine-pyridine hybrid compound characterized by a pyridine ring substituted at the 4-position with a pyrrolidin-3-yl group. The stereochemistry at the pyrrolidine ring’s 3-position (S-configuration) confers distinct physicochemical and biological properties compared to its (R)-enantiomer or racemic mixtures. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of chiral ligands, enzyme inhibitors, and bioactive molecules targeting neurological pathways .

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

4-[(3S)-pyrrolidin-3-yl]pyridine

InChI

InChI=1S/C9H12N2/c1-4-10-5-2-8(1)9-3-6-11-7-9/h1-2,4-5,9,11H,3,6-7H2/t9-/m1/s1

InChI Key

HWJSDKNFWQDVIG-SECBINFHSA-N

Isomeric SMILES

C1CNC[C@@H]1C2=CC=NC=C2

Canonical SMILES

C1CNCC1C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Stereoselective Cyclization and Functionalization

One common approach to prepare (S)-4-(Pyrrolidin-3-yl)pyridine is through the stereoselective cyclization of appropriate precursors such as amino alcohols or haloamines, which form the pyrrolidine ring with control over stereochemistry. Subsequent coupling with a pyridine derivative yields the target compound. For example:

  • Cyclization of chiral amino precursors: Starting from chiral 3-hydroxypyrrolidine or 3-aminopyrrolidine intermediates, the ring closure is performed under conditions that preserve stereochemistry.

  • Functionalization of pyridine: Electrophilic substitution or metal-catalyzed cross-coupling reactions allow the attachment of the pyrrolidine ring at the 4-position of the pyridine ring.

Reductive Amination and Coupling Procedures

Reductive amination is frequently used to link the pyrrolidine moiety to the pyridine ring. For instance, a pyridine-4-carbaldehyde can be reacted with (S)-pyrrolidin-3-amine under reductive amination conditions using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride. This method allows the formation of the C–N bond with retention of stereochemistry.

Catalytic Asymmetric Synthesis

Catalytic asymmetric methods employing chiral catalysts or ligands to induce stereoselectivity have been reported for related pyrrolidine-containing compounds. These methods often involve:

Representative Experimental Procedures

While direct literature specifically for this compound is limited, related synthetic procedures can be adapted from published methods for pyrrolidine-pyridine derivatives:

Step Reagents and Conditions Outcome
1. Preparation of chiral pyrrolidine intermediate Starting from chiral amino alcohols or haloamines; cyclization under basic or acidic conditions Formation of (S)-pyrrolidine ring with desired stereochemistry
2. Functionalization of pyridine ring Use of 4-pyridinecarbaldehyde or 4-halopyridine derivatives Pyridine ring activated for coupling
3. Coupling via reductive amination React chiral pyrrolidin-3-amine with 4-pyridinecarbaldehyde in presence of NaBH(OAc)3 in methanol or dichloromethane Formation of this compound with high stereoselectivity
4. Purification Silica gel chromatography or recrystallization Isolation of pure enantiomer

Analytical and Purification Techniques

  • Chromatography: Silica gel chromatography is typically used to purify the final product, removing side products and unreacted starting materials.

  • Chiral HPLC: To confirm enantiomeric purity, chiral high-performance liquid chromatography is employed.

  • Spectroscopic Characterization: Nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy confirm the structure and purity.

Research Findings and Data Summary

Although direct synthesis details of this compound are sparse in open literature, related compounds have been synthesized using similar methodologies, as outlined in research on pyrrolidine and pyridine derivatives:

  • Method A (General Procedure for Pyridine Derivatives): Reaction of substituted pyridin-2-amine and pyridine-2-carbaldehyde in methanol, followed by purification via silica gel chromatography, yielding the desired product with good purity.

  • Method C (Palladium-Catalyzed Coupling): Coupling of pyridine derivatives with aryl halides under Pd catalysis at elevated temperature (110 °C) in toluene, followed by preparative HPLC purification.

  • Reductive Amination: Used broadly for coupling amines with aldehydes or ketones to form C–N bonds, preserving stereochemistry when chiral amines are employed.

Comparative Table of Preparation Methods

Method Description Key Reagents Conditions Advantages Limitations
Cyclization of chiral precursors Formation of pyrrolidine ring with stereocontrol Chiral amino alcohols, bases or acids Mild to moderate heating High stereoselectivity Requires chiral starting materials
Reductive amination Coupling of pyrrolidin-3-amine with pyridine-4-carbaldehyde NaBH(OAc)3 or NaCNBH3, MeOH or CH2Cl2 Room temperature to mild heating Retains stereochemistry, mild conditions Possible side reactions if not controlled
Pd-catalyzed cross-coupling Coupling of pyridine derivatives with aryl halides Pd2(dba)3, Xantphos, t-BuONa 110 °C, inert atmosphere High yields, versatile Requires expensive catalysts, inert atmosphere
Chiral auxiliary or catalyst Asymmetric synthesis using chiral ligands Chiral ligands, metal catalysts Variable Enantioselective synthesis More complex setup, cost

Chemical Reactions Analysis

Types of Reactions

(s)-4-(Pyrrolidin-3-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions may produce various substituted pyridines.

Scientific Research Applications

(s)-4-(Pyrrolidin-3-yl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of biological receptors and enzymes.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (s)-4-(Pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs of (S)-4-(Pyrrolidin-3-yl)pyridine

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Boiling Point (°C)
This compound C₉H₁₂N₂ 148.21 None N/A 112 (2 Torr)
4-Methyl-3-(pyrrolidin-3-yl)pyridine C₁₀H₁₄N₂ 162.24 Methyl at pyridine C4 N/A N/A
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridine derivative C₂₉H₂₄BrClN₄O 559.0 Br, Cl, NO₂, aryl groups 282–285 N/A
8c (Chiral pyrrolidine inhibitor) C₂₀H₂₄F₂N₄O 386.43 Fluorophenyl, ethoxy N/A N/A

Key Observations :

  • Bulky substituents like bromine, chlorine, and aryl groups (e.g., in compounds) elevate melting points (268–292°C) due to increased molecular rigidity and intermolecular interactions . Halogenated derivatives (e.g., 4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine) exhibit higher molecular weights (387.3 g/mol) and are often designed for targeted protein binding via sulfonyl groups .

Table 2: Comparative Pharmacological Data

Compound Type Biological Activity Key Findings Reference
Chiral pyrrolidine inhibitors (e.g., 8c) Neuronal nitric oxide synthase (nNOS) inhibition Diastereomers of 8c showed differential binding affinities, highlighting stereochemistry’s role in activity .
Chloro/nitro-substituted pyridines Antimicrobial screening Derivatives with electron-withdrawing groups (NO₂, Cl) exhibited enhanced microbial inhibition .
Racemic 4-(Pyrrolidin-3-yl)pyridine Ligand in drug design Used as a scaffold for dopamine receptor modulators and kinase inhibitors .

Key Insights :

  • Stereochemical Influence: The (S)-enantiomer’s configuration may optimize interactions with chiral binding pockets in enzymes or receptors, as seen in pyrrolidine-based nNOS inhibitors .
  • Electron-Withdrawing Groups : Nitro and chloro substituents improve antimicrobial efficacy, likely by increasing electrophilicity and disrupting microbial membranes .
  • Aryl Extensions : Compounds with 4-methoxyphenyl or 4-chlorophenyl groups (e.g., ) demonstrate versatility in forming heterocyclic fused systems, useful in anticancer and antiviral agent development .

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